molecular formula C19H20ClN3O6S2 B2976807 methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-77-4

methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2976807
CAS No.: 886954-77-4
M. Wt: 485.95
InChI Key: YHFCWQZLQXFLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H20ClN3O6S2 and its molecular weight is 485.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis and evaluation of biological activities of compounds with structural similarities to methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. For example, novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities, including organosulfur compounds, have shown efficacy and a strong correlation between insecticidal activities and physical properties, indicating potential as crop-protecting agents (H. Lim, Won Hyung Lee, S. Park, 2019). Additionally, the synthesis of novel bicyclic thiohydantoin compounds has been explored, with findings on acid dissociation constants and antimicrobial activity against various bacterial and mycobacterial strains (Yahya Nural, Muge Gemili, N. Seferoğlu, E. Şahin, Mahmut Ülger, H. Sarı, 2018).

Antioxidant and Antimicrobial Properties

Research on dihydropyridine (DHP) analogs, known for their calcium channel antagonist properties, has expanded into the synthesis and biological evaluation of derivatives with potential antioxidant and antimicrobial activities. Studies have shown moderate to high antioxidant, hemolytic, and cytotoxicity effects, further supported by in silico ADMET and molecular docking studies, suggesting their use in therapeutic applications (M. Saddala, Jangampalli Adi Pradeepkiran, 2019).

Molecular Docking and Synthesis of Anticancer Agents

The synthesis of novel heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their pyrazoline derivatives, has been explored with an emphasis on anticancer activity. These compounds have been evaluated against cancer cell lines, showing significant potential. Furthermore, in vitro antibacterial and antifungal activities have been documented, alongside inspiring results from molecular docking studies (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Properties

IUPAC Name

methyl 3-carbamoyl-2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S2/c1-29-19(26)23-8-6-13-14(10-23)30-18(16(13)17(21)25)22-15(24)7-9-31(27,28)12-4-2-11(20)3-5-12/h2-5H,6-10H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFCWQZLQXFLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.